3-Benzyl-3,9-diazaspiro[5.5]undecan-11-ol dihydrochloride
Description
Molecular Identification Parameters
Chemical Registry Information and Nomenclature
3-Benzyl-3,9-diazaspiro[5.5]undecan-11-ol dihydrochloride is indexed under the CAS Registry Number 2250243-25-3 . Its IUPAC name reflects the spirocyclic diazaspiro[5.5]undecane core, with substituents at positions 3 (benzyl), 11 (hydroxyl), and two chloride counterions. The compound is also referenced in PubChem as CID 138109922 under its base form, though the dihydrochloride salt is the primary commercial form.
| Parameter | Value | Source |
|---|---|---|
| CAS Number | 2250243-25-3 | |
| IUPAC Name | 3-Benzyl-3,9-diazaspiro[5.5]undecan-11-ol dihydrochloride | |
| SMILES | C1CNCC(C12CCN(CC2)CC3=CC=CC=C3)O.Cl.Cl | |
| InChI Key | HSKZFKZZVSFJKT-UHFFFAOYSA-N |
Molecular Formula and Weight Analysis
The molecular formula C₁₆H₂₆Cl₂N₂O corresponds to the dihydrochloride salt, with a molecular weight of 333.30 g/mol . The base compound (prior to salt formation) has a formula C₁₆H₂₄N₂O , which gains two chloride ions (Cl⁻) and two protons (H⁺) upon salt formation.
| Component | Contribution |
|---|---|
| Carbon (C₁₆) | 16 × 12.01 = 192.16 g/mol |
| Hydrogen (H₂₆) | 26 × 1.01 = 26.26 g/mol |
| Chlorine (Cl₂) | 2 × 35.45 = 70.90 g/mol |
| Nitrogen (N₂) | 2 × 14.01 = 28.02 g/mol |
| Oxygen (O) | 16.00 g/mol |
| Total | 333.30 g/mol |
Structural Representation and IUPAC Designation
The spirocyclic core consists of two piperidine rings fused at a single atom (position 3), with a benzyl group attached to the nitrogen at position 3 and a hydroxyl group at position 11. The dihydrochloride salt introduces two chloride ions, likely protonating the tertiary amines at positions 3 and 9.
Key Structural Features :
Stereochemical Properties and Configuration
Absolute and Relative Stereochemistry
No explicit stereochemical data (e.g., R/S configurations) are reported for this compound in available literature. However, the spirocyclic system imposes inherent constraints:
Conformational Analysis of the Spirocyclic System
The diazaspiro[5.5]undecane core exhibits limited conformational flexibility due to:
Impact of Dihydrochloride Salt Formation on Stereochemistry
Protonation of the tertiary amines (positions 3 and 9) introduces:
Core Diazaspiro[5.5]undecane Scaffold Characteristics
Structural Rigidity and Three-Dimensional Spatial Arrangement
The spirocyclic system imposes significant structural rigidity:
- Spiro Junction : Single-atom fusion forces the two piperidine rings into a fixed spatial relationship.
- Ring Sizes : Both rings are six-membered (5.5 fusion), maximizing stability and minimizing strain.
| Property | Diazaspiro[5.5]undecane | Related Analog (e.g., 1,9-diazaspiro[5.5]undecane) |
|---|---|---|
| Ring Fusion | Positions 3 and 9 | Positions 1 and 9 |
| Substituent Capacity | Positions 3, 9, 11 | Positions 1, 9 |
| Conformational Flexibility | Low | Moderate |
Comparison with Related Diazaspiro Compounds
The compound differs from simpler diazaspiro systems (e.g., 3,9-diazaspiro[5.5]undecane) in:
Position-Specific Functional Group Analysis
Position 3 :
- Benzyl Group : Enhances lipophilicity and electronic effects via aromatic π-system interactions.
Position 11 :
- Hydroxyl Group : Contributes hydrogen bonding capacity and solubility in polar solvents.
Positions 3 and 9 :
- Tertiary Amines : Protonated in the dihydrochloride salt, enabling ionic interactions and salt formation.
Properties
IUPAC Name |
3-benzyl-3,9-diazaspiro[5.5]undecan-11-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O.2ClH/c19-15-12-17-9-6-16(15)7-10-18(11-8-16)13-14-4-2-1-3-5-14;;/h1-5,15,17,19H,6-13H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKZFKZZVSFJKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C12CCN(CC2)CC3=CC=CC=C3)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Benzyl-3,9-diazaspiro[5.5]undecan-11-ol dihydrochloride typically involves multiple steps. One common synthetic route includes the reaction of a benzylamine derivative with a cyclic ketone, followed by cyclization and subsequent reduction to form the spirocyclic structure.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
3-Benzyl-3,9-diazaspiro[5.5]undecan-11-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
Medicinal Chemistry
1.1 Antidepressant Activity
Research indicates that 3-Benzyl-3,9-diazaspiro[5.5]undecan-11-ol dihydrochloride may exhibit antidepressant properties. Studies have shown that compounds with similar diazaspiro structures can influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation .
1.2 Neuroprotective Effects
The compound has been investigated for its neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's. Its ability to modulate neuronal signaling pathways suggests potential therapeutic benefits in protecting neurons from oxidative stress and apoptosis .
1.3 Analgesic Properties
Emerging studies have suggested that this compound could possess analgesic properties, making it a candidate for pain management therapies. The mechanism appears to involve modulation of pain pathways in the central nervous system, potentially providing relief from chronic pain conditions .
Neuroscience Research
2.1 Cognitive Enhancement
Recent investigations into the cognitive-enhancing effects of 3-Benzyl-3,9-diazaspiro[5.5]undecan-11-ol dihydrochloride suggest it may improve memory and learning functions. This is particularly relevant in the context of age-related cognitive decline and conditions like ADHD .
2.2 Behavioral Studies
Behavioral assays indicate that this compound may influence anxiety-like behaviors in animal models, providing insights into its potential use as an anxiolytic agent. The behavioral changes observed suggest alterations in the GABAergic system, which is crucial for anxiety regulation .
Material Science Applications
3.1 Polymer Chemistry
In material science, 3-Benzyl-3,9-diazaspiro[5.5]undecan-11-ol dihydrochloride has been explored as a building block for synthesizing novel polymers with unique properties. Its spirocyclic structure allows for the development of materials with enhanced mechanical strength and thermal stability .
3.2 Drug Delivery Systems
The compound's unique chemical properties make it a candidate for use in drug delivery systems, particularly in formulating nanoparticles that can encapsulate therapeutic agents for targeted delivery to specific tissues or cells .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-Benzyl-3,9-diazaspiro[5.5]undecan-11-ol dihydrochloride involves its interaction with specific molecular targets. For example, it has been shown to act as a competitive antagonist at γ-aminobutyric acid type A (GABA_A) receptors, which are involved in inhibitory neurotransmission in the central nervous system. By binding to these receptors, the compound can modulate their activity and influence neurological processes .
Comparison with Similar Compounds
Key Structural Features
The target compound is compared to structurally related diazaspiro derivatives below, focusing on substituents, functional groups, and pharmacological implications.
Functional Group Impact on Bioactivity
- Hydroxyl Group (Target Compound) : The 11-OH group likely improves water solubility and enables hydrogen bonding with biological targets, such as enzymes or receptors in the central nervous system (CNS). This aligns with studies on anticonvulsant diazaspiro derivatives .
- Ester vs. Ketone : The benzyl carboxylate analog (CAS: 1176981-07-9) has higher lipophilicity, which may enhance blood-brain barrier penetration compared to the hydroxylated target compound. Conversely, ketone-containing analogs (e.g., CAS: 1061731-86-9) could exhibit stronger dipole interactions, affecting binding affinity .
- Salt Forms: Dihydrochloride salts (target compound) generally offer better aqueous solubility than free bases or mono-salts, critical for oral bioavailability .
Biological Activity
3-Benzyl-3,9-diazaspiro[5.5]undecan-11-ol dihydrochloride (CAS No. 2250243-25-3) is a spirocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various therapeutic areas, supported by research findings and data tables.
Chemical Structure and Properties
The compound features a unique spirocyclic structure that contributes to its biological properties. The presence of both amine and hydroxyl functional groups enhances its interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | 3-benzyl-3,9-diazaspiro[5.5]undecan-11-ol dihydrochloride |
| Molecular Formula | C16H24Cl2N2O |
| Molecular Weight | 335.28 g/mol |
Research indicates that 3-Benzyl-3,9-diazaspiro[5.5]undecan-11-ol dihydrochloride acts primarily as a competitive antagonist at γ-aminobutyric acid type A (GABA_A) receptors. This interaction modulates neurotransmission in the central nervous system, which is crucial for various neurological processes .
Neuropharmacological Effects
Studies have shown that compounds similar to 3-Benzyl-3,9-diazaspiro[5.5]undecan-11-ol exhibit significant effects on the central nervous system:
- Anticonvulsant Activity : The compound's antagonistic action on GABA_A receptors suggests potential use in treating epilepsy and other seizure disorders.
- Anxiolytic Properties : By modulating inhibitory neurotransmission, it may provide anxiety relief.
- Potential Antidepressant Effects : Research indicates that spirocyclic compounds can influence mood regulation through their effects on neurotransmitter systems.
Anti-Cancer Activity
Recent studies have highlighted the compound's ability to inhibit geranylgeranyltransferase I (GGTase I), an enzyme involved in cancer cell proliferation. This inhibition leads to the downregulation of oncogenic pathways associated with YAP1 and TAZ, making it a candidate for cancer therapeutics .
Case Studies and Research Findings
- Study on GABA_A Receptor Binding :
- Inhibition of Cancer Cell Proliferation :
Comparative Analysis with Related Compounds
The biological activity of 3-Benzyl-3,9-diazaspiro[5.5]undecan-11-ol dihydrochloride can be compared with other similar compounds to highlight its unique properties.
| Compound | GABA_A Binding Affinity (Ki) | Anti-Cancer Activity |
|---|---|---|
| 3-Benzyl-3,9-diazaspiro[5.5]undecan | 1.4 μM | Yes |
| 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan | Higher than 10 μM | Limited |
Q & A
Basic: What are the optimal synthetic routes for 3-benzyl-3,9-diazaspiro[5.5]undecan-11-ol dihydrochloride, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step protocols, including condensation reactions with substituted benzaldehydes. For example, a reflux method using absolute ethanol and glacial acetic acid as catalysts under reduced pressure can yield intermediates, followed by purification via solvent evaporation and filtration . Key optimization parameters include:
- Solvent choice : Polar aprotic solvents (e.g., ethanol) improve solubility of intermediates.
- Catalyst selection : Acidic conditions (e.g., acetic acid) enhance reaction rates.
- Temperature control : Reflux (~80°C) balances reaction speed and byproduct minimization.
Post-synthesis, dihydrochloride salt formation is achieved via HCl gas treatment, requiring careful pH monitoring to avoid over-protonation .
Advanced: How can stereochemical challenges in the synthesis of diazaspiro compounds be addressed?
Answer:
Stereochemical control is critical due to the spirocyclic core’s conformational rigidity. Strategies include:
- Chiral auxiliaries : Use of tert-butyl carbamate (Boc) groups to direct stereoselective ring closure, as seen in related tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate syntheses .
- Asymmetric catalysis : Employing palladium or organocatalysts to favor enantiomeric excess, particularly for benzyl-substituted analogs .
- Crystallographic analysis : X-ray diffraction validates stereochemistry post-synthesis, ensuring fidelity in spirocenter formation .
Basic: What analytical techniques are most reliable for characterizing 3-benzyl-3,9-diazaspiro[5.5]undecan-11-ol dihydrochloride?
Answer:
- NMR spectroscopy : H and C NMR confirm structural integrity, with spirocyclic protons appearing as distinct multiplet signals (δ 3.5–4.5 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 349.2 for [M+H]) and purity (>95%) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, using acetonitrile/water gradients .
Advanced: How do structural modifications (e.g., benzyl substitution) impact biological activity in diazaspiro compounds?
Answer:
The benzyl group at the 3-position enhances lipophilicity, improving blood-brain barrier penetration for CNS targets. For example:
- Receptor affinity : Analogous compounds (e.g., 1,9-diazaspiro derivatives) show µ-opioid receptor binding (K < 50 nM) due to hydrophobic interactions with receptor pockets .
- SAR studies : Replacing benzyl with cyclobutyl groups reduces off-target activity (e.g., sigma-1 receptor selectivity) .
- In vivo efficacy : Substituted analogs demonstrate anxiolytic effects in rodent models at 10 mg/kg doses, correlating with increased bioavailability .
Basic: What are common pitfalls in interpreting biological assay data for this compound?
Answer:
- Solvent artifacts : DMSO (used for solubility) may inhibit certain enzymes (e.g., cytochrome P450), leading to false negatives. Use ≤0.1% DMSO in assays .
- Salt form interference : Dihydrochloride salts can alter pH in cell-based assays; buffer systems (e.g., PBS) are critical for stability .
- Metabolic instability : Rapid N-debenzylation in liver microsomes may underestimate in vivo half-life. Include co-factors (NADPH) for accurate microsomal stability assays .
Advanced: How can researchers resolve contradictions in reported receptor binding profiles?
Answer:
Discrepancies often arise from assay conditions or receptor isoforms. Mitigation strategies:
- Standardized protocols : Use uniform cell lines (e.g., HEK293 for GPCRs) and radioligands (e.g., H-naltrexone for opioid receptors) .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies key interactions, such as hydrogen bonding with Tyr148 in the µ-opioid receptor .
- Orthogonal assays : Validate binding data with functional assays (e.g., cAMP inhibition for opioid activity) .
Basic: What are the stability considerations for long-term storage of this compound?
Answer:
- Temperature : Store at -20°C in desiccated conditions to prevent hydrolysis of the spirocyclic amine .
- Light sensitivity : Amber vials mitigate photodegradation, particularly for the benzyl moiety .
- Salt stability : Dihydrochloride forms are hygroscopic; use nitrogen-purged containers to avoid clumping .
Advanced: What computational tools are effective for predicting the pharmacokinetics of diazaspiro derivatives?
Answer:
- ADMET prediction : SwissADME estimates logP (∼2.5) and CNS permeability (Blood-Brain Barrier Penetration Score = 4/5) .
- Molecular dynamics (MD) : GROMACS simulations reveal conformational flexibility in aqueous environments, informing solubility improvements .
- QSAR models : Partial least squares (PLS) regression correlates substituent electronegativity with metabolic clearance rates (r > 0.85) .
Basic: How can researchers validate the purity of synthesized batches?
Answer:
- Elemental analysis : Carbon, hydrogen, and nitrogen (CHN) analysis confirms stoichiometry (±0.3% tolerance) .
- TLC monitoring : Silica gel plates (ethyl acetate:hexane = 1:1) with ninhydrin staining detect amine impurities .
- Karl Fischer titration : Measures residual water (<0.5% w/w) in dihydrochloride salts .
Advanced: What strategies mitigate byproduct formation during spirocyclic ring closure?
Answer:
- Temperature gradients : Slow heating (2°C/min) reduces dimerization during cyclization .
- Protecting groups : Boc-protected amines prevent unwanted nucleophilic attacks, as shown in tert-butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate syntheses .
- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 4 hours) and byproducts via controlled energy input .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
